molecular formula C19H19N3O6S2 B2550461 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021065-91-7

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B2550461
CAS No.: 1021065-91-7
M. Wt: 449.5
InChI Key: ANTBJSOOVJHGQK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxy groups attached to phenyl rings, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can be compared with other thiazole derivatives and sulfonamides. Similar compounds include:

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and benzothiazole.

    Sulfonamides: Compounds containing a sulfonamide group, such as sulfanilamide and sulfamethoxazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-26-13-5-7-14(8-6-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-4-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTBJSOOVJHGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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